![molecular formula C21H20N4O B11183104 6,6-dimethyl-9-(naphthalen-1-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11183104.png)
6,6-dimethyl-9-(naphthalen-1-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
6,6-dimethyl-9-(naphthalen-1-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline ring, and a naphthalene moiety. The presence of these structural elements imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-9-(naphthalen-1-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with quinazoline precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
6,6-dimethyl-9-(naphthalen-1-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of partially or fully reduced triazoloquinazoline derivatives .
Scientific Research Applications
6,6-dimethyl-9-(naphthalen-1-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6,6-dimethyl-9-(naphthalen-1-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Molecular docking studies have shown that the compound can fit into the active sites of target proteins through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar structural features and biological activities.
Triazolo[4,3-b]pyridines:
Uniqueness
6,6-dimethyl-9-(naphthalen-1-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is unique due to its specific combination of structural elements, which imparts distinct chemical and biological properties
Biological Activity
6,6-Dimethyl-9-(naphthalen-1-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various research findings and case studies.
Chemical Structure
The compound belongs to the class of triazole-containing heterocycles, which are known for their diverse pharmacological properties. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have indicated that derivatives of triazoloquinazolinones exhibit notable anticancer properties. For instance:
- Cell Proliferation Inhibition : The compound demonstrated significant inhibition of cell proliferation in various cancer cell lines. In vitro studies showed an IC50 value of approximately 0.43 µM against HCT116 colon cancer cells, indicating high potency compared to other known anticancer agents like Melampomagnolide B (IC50 = 4.93 µM) .
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and inhibition of migration in cancer cells. This was evidenced by decreased expression of epithelial markers and increased levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and cytochrome c release .
Antiviral Activity
The compound has also been explored for its antiviral potential. Research indicates that triazole derivatives can inhibit viral replication through various mechanisms:
- Inhibition of Viral Enzymes : Certain derivatives have shown efficacy against RNA polymerases involved in viral replication. For example, compounds with similar structures have demonstrated IC50 values below 0.35 µM against HCV NS5B polymerase .
Case Studies
Several case studies highlight the biological activities of the compound:
- Study on Cancer Cell Lines : A study evaluated the effects of triazoloquinazolinone derivatives on multiple cancer cell lines including MCF-7 and A549. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways .
- Antiviral Evaluation : Another investigation focused on the antiviral properties against Hepatitis C virus (HCV). The results suggested that modifications in the triazole ring could enhance binding affinity to viral targets, leading to improved biological activity .
Properties
Molecular Formula |
C21H20N4O |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
6,6-dimethyl-9-naphthalen-1-yl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C21H20N4O/c1-21(2)10-16-18(17(26)11-21)19(25-20(24-16)22-12-23-25)15-9-5-7-13-6-3-4-8-14(13)15/h3-9,12,19H,10-11H2,1-2H3,(H,22,23,24) |
InChI Key |
DPYHNUHLPHBZMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=CC5=CC=CC=C54)C(=O)C1)C |
Origin of Product |
United States |
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